An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates the structural and physicochemical characteristics that govern its behavior in biological systems. A detailed exploration of its basicity, including a discussion of its primary protonation site and an estimated pKa value, is presented. Furthermore, this guide outlines potential pharmacological activities based on the well-established roles of its constituent piperidine and pyrrolidinone scaffolds. To ensure scientific integrity and practical applicability, detailed, step-by-step protocols for the experimental determination of its pKa and methods for its analytical characterization are provided. This whitepaper is intended to serve as a foundational resource for researchers engaged in the development and evaluation of novel therapeutics incorporating this molecular framework.
Introduction: A Molecule of Growing Interest
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a bifunctional organic molecule that merges the structural features of a piperidine ring and a pyrrolidin-2-one (a lactam) moiety. The piperidine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn influence pharmacokinetic profiles.[1][2] The pyrrolidinone ring is also a key component in several clinically significant drugs, known for a range of biological activities.[3][4] The hydrochloride salt form of this compound enhances its aqueous solubility, a critical attribute for drug formulation and in vitro studies.[5] A thorough understanding of the basic properties of this molecule is paramount for predicting its behavior in physiological environments, designing effective drug delivery systems, and elucidating its mechanism of action at the molecular level.
Physicochemical and Basic Properties
The fundamental physicochemical characteristics of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 548769-02-4 | ChemScene [ChemScene Product Page] |
| Molecular Formula | C₉H₁₇ClN₂O | ChemScene [ChemScene Product Page] |
| Molecular Weight | 204.70 g/mol | ChemScene [ChemScene Product Page] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene [ChemScene Product Page] |
| Predicted logP | 0.7826 | ChemScene [ChemScene Product Page] |
| Hydrogen Bond Acceptors | 2 | ChemScene [ChemScene Product Page] |
| Hydrogen Bond Donors | 1 | ChemScene [ChemScene Product Page] |
| Rotatable Bonds | 1 | ChemScene [ChemScene Product Page] |
Basicity and Estimated pKa
The basicity of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is primarily attributed to the nitrogen atom within the piperidine ring. The pyrrolidinone nitrogen, being part of a lactam, exhibits significantly lower basicity due to the electron-withdrawing effect of the adjacent carbonyl group.
Primary Protonation Site:
The most basic center in the molecule is the secondary amine of the piperidine ring. In the hydrochloride salt, this nitrogen atom exists in its protonated, cationic form.
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Figure 1: Protonation of 1-(Piperidin-4-yl)pyrrolidin-2-one.
Estimated pKa:
Potential Pharmacological Significance
The pharmacological profile of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride has not been extensively characterized. However, the presence of the piperidine and pyrrolidinone scaffolds suggests potential therapeutic applications across various domains.
Piperidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:
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Central Nervous System (CNS) Activity: Many antipsychotics, analgesics, and antihistamines contain a piperidine core.[7]
-
Anticancer Properties: Piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.[8]
-
Antimicrobial and Antiviral Effects: Certain piperidine-containing compounds exhibit activity against bacteria, fungi, and viruses.[7][9]
Pyrrolidinone Moiety
The pyrrolidinone (or 2-oxopyrrolidine) ring is another pharmacologically significant structure.[3] Derivatives of pyrrolidinone are known for:
-
Nootropic Effects: Piracetam and its analogues, which feature a pyrrolidinone core, are known for their cognitive-enhancing properties.[3]
-
Anticonvulsant Activity: Levetiracetam, a prominent antiepileptic drug, is a pyrrolidinone derivative.[10]
-
Anti-inflammatory Potential: Some pyrrolidinone compounds have shown inhibitory activity against enzymes involved in the inflammatory cascade, such as lipoxygenases.[11]
The combination of these two pharmacophores in a single molecule suggests that 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride could be a valuable lead compound for the development of novel therapeutics, potentially with CNS, anticancer, or anti-inflammatory applications.
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Figure 2: Potential pharmacological activities based on constituent scaffolds.
Experimental Protocol: Potentiometric Titration for pKa Determination
This section provides a detailed, step-by-step methodology for the experimental determination of the pKa of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride using potentiometric titration. This method is widely recognized for its accuracy and reliability in determining the dissociation constants of ionizable compounds.
Materials and Reagents
-
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (of known purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water (18 MΩ·cm)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
Procedure
-
Preparation of the Analyte Solution: Accurately weigh approximately 20 mg of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride and dissolve it in 50 mL of deionized water in a 100 mL beaker. Add a magnetic stir bar.
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to achieve a final ionic strength of 0.1 M. This helps to maintain a constant activity coefficient during the titration.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the stir bar.
-
Initial pH Measurement: Record the initial pH of the solution.
-
Titration with NaOH: Begin the titration by adding small increments (0.1-0.2 mL) of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Endpoint Determination: Continue the titration until the pH shows a sharp increase, indicating the equivalence point. Continue adding titrant for several more increments beyond the equivalence point to obtain a complete titration curve.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa can be determined from the half-equivalence point, which is the pH at which half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Analytical Characterization
Ensuring the purity and structural integrity of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is crucial for its use in research and development. The following analytical techniques are recommended for its characterization.
Purity Determination
The purity of the hydrochloride salt can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). The presence of inorganic salts, such as sodium chloride, can be determined by techniques like ion chromatography.[12]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy can be used to confirm the presence and connectivity of the protons in the molecule. The protonated amine of the piperidine ring in the hydrochloride salt will typically show a downfield shift.[13]
-
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum will show characteristic absorption bands for the functional groups present. The N-H stretching vibration of the protonated secondary amine in the piperidine ring is expected in the range of 2700-2250 cm⁻¹.[14] The C=O stretching of the lactam will appear around 1680-1640 cm⁻¹.[15][16]
-
Conclusion
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a compound with significant potential in drug discovery, owing to the established pharmacological relevance of its constituent piperidine and pyrrolidinone moieties. This technical guide has provided a detailed overview of its fundamental basic properties, including an estimated pKa, and has outlined its potential therapeutic applications. The provided experimental protocols for pKa determination and analytical characterization offer a practical framework for researchers working with this molecule. A thorough understanding of these core properties is essential for the rational design and development of novel drug candidates based on this promising scaffold.
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